molecular formula C6H4Br2O2 B1594122 4,6-Dibromobenzene-1,3-diol CAS No. 61524-51-4

4,6-Dibromobenzene-1,3-diol

Cat. No. B1594122
CAS RN: 61524-51-4
M. Wt: 267.9 g/mol
InChI Key: GYBSXVSGJLAHDV-UHFFFAOYSA-N
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Description

4,6-Dibromobenzene-1,3-diol, also known as Dibromresorcin, is a compound with the molecular formula C6H4Br2O2 . It is a monohydrate and its crystal packing is established by R44(8) loops built up from four O—H O hydrogen bonds .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromobenzene-1,3-diol consists of a benzene ring with two bromine atoms and two hydroxyl groups attached to it . The crystal structure of this compound is established by R44(8) loops built up from four O—H O hydrogen bonds .


Physical And Chemical Properties Analysis

4,6-Dibromobenzene-1,3-diol has a molecular weight of 267.90 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass is 267.85576 g/mol and its monoisotopic mass is 265.85780 g/mol . The compound’s topological polar surface area is 40.5 Ų .

Scientific Research Applications

Crystal Structure and Melting Relations

Research on isomeric dibromobenzenes, including 1,3-dibromobenzene, reveals insights into their crystal structures and melting points. Dziubek and Katrusiak (2014) demonstrated that 1,3-dibromobenzene has a lower melting point compared to other isomers, attributable to its molecular symmetry and the frequency of Br...Br halogen bonds. Their study involved growing single crystals under various conditions and analyzing them through X-ray diffraction (Dziubek & Katrusiak, 2014).

Chemical Reactivity and Functionalization

The reactivity of dibromobenzene isomers, including 1,3-dibromobenzene, has been studied in the context of deprotonation and subsequent functionalization. Heiss, Marzi, and Schlosser (2003) found that these compounds behave similarly towards strong bases, leading to direct access to various chemically valuable products. This research highlights the potential of 1,3-dibromobenzene in synthetic chemistry applications (Heiss, Marzi, & Schlosser, 2003).

Synthesis of Derivatives

1,3-Dibromobenzene serves as a precursor for various organic transformations, especially in the synthesis of benzynes. Diemer, Leroux, and Colobert (2011) described methods for synthesizing derivatives of 1,2-dibromobenzene, highlighting its value in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Computational Studies and Spectroscopy

Computational studies on dibromobenzenes, including structural optimization and molecular orbital analysis, have been conducted. Wang et al. (2013) used density functional theory and other methods to study these compounds, providing insights into their reactivity and spectral properties (Wang, Hsu, Huang, & Lo, 2013).

Catalytic Applications

The catalytic conversion of related compounds, such as 2-chloro-4,6-dinitrobenzene-1,3-diol, has been investigated for producing valuable chemical derivatives. Jin et al. (2008) developed a method for catalytically converting these compounds into N-alkyl secondary aminophenols, demonstrating the versatility of dibromobenzene derivatives in catalysis (Jin, Li, Ma, Peng, Wang, & Lu, 2008).

properties

IUPAC Name

4,6-dibromobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSXVSGJLAHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291780
Record name 4,6-Dibromobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromobenzene-1,3-diol

CAS RN

61524-51-4
Record name NSC77964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dibromobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This synthesis was adapted from Shoji Kajigaeshi, Takaaki Kakinami, Tsuyoshi Okamoto, Hiroko Nakamura, Masahiro Fujikawa, Bulletin of the Chemical Society of Japan, 1987, volume 60, pages 4187-4189. To a solution of resorcinol (5.00 grams, 45.4 millimoles, 1.0 equivalent), dissolved in 100 milliliters dichloromethane and 40 milliliters methanol, pyridinium tribromide (29.0 grams, 90.8 millimoles, 2.0 equivalent) was added in small portions over the course of 60-70 minutes. The reaction was stirred at room temperature overnight. The solvent was removed on the rotary evaporator, and the residue taken up in chloroform (1×50 milliliters) and reconcentrated. Addition of ethyl acetate resulted in precipitation of side product. The ethyl acetate phase was separated by decanting, and the precipitate was further washed several times (4×150 milliliters 1:1 ether/ethyl acetate, 1×150 milliliters ethyl acetate, solvent separated by decanting). The combined decanted solvents were concentrated, followed by purification via automated flash chromatography (methanol in chloroform, 0-15%). The product was obtained in the form of an off-white solid (10.9 grams, 40.7 millimoles, 90%). m.p.: 66.4° C.; 1H-NMR (400 MHz, CDCl3) δ 7.53 (s, 1H), 6.74 (s, 1H), 5.46 (s, 2H); 13C NMR (101 MHz, THF-d8) δ 155.60, 136.10, 105.13, 100.74, 67.57; FTIR: 569, 594, 659, 742, 837, 868, 993, 1053, 1138, 1193, 1282, 1326, 1440, 1462, 1494, 1577, 1598, 1711, 2918, 3089, 3379, 3451, 3504 cm−1; UV/Vis: 223, 236, 296 nm; ESI/MS/MS of m/z=267: 267 [M79Br/81Br-H]−, 188 [M81Br-HBr)]−, 186 [M79Br-HBr)]−, 160 [M81Br-HBr—CO)]−, 158 [M79Br-HBr—CO)]−, 81 [81Br]−, 79 [79Br]−; HRMS (ESI−): 374.95735 calc. for C6H3Br2O2− [M-H]−: 264.8505, found 264.8510.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Kirsop, JMD Storey, WTA Harrison - … Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) 4,6-Dibromobenzene-1,3-diol monohydrate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 4 scripts.iucr.org
H Peng, W Zhang, L Xu, R Fu, K Lin - Chemical Engineering Journal, 2016 - Elsevier
Decabromodiphenyl ether (BDE209) poses a significant threat to human health. Most research so far has focused on BDE209 debromination by the reduction, which will produce more …
Number of citations: 49 www.sciencedirect.com
Y Zou, S Zhang, G Wang, X Wen, S Liu… - Journal of …, 2016 - Taylor & Francis
The first total synthesis of an isoflavone C-glycoside (6-tert-butylpuerarin) using commercially available 4,6-di-tert-butylbenzene-1,3-diol as starting material was achieved in five steps …
Number of citations: 5 www.tandfonline.com
H Peng, W Zhang, L Liu, K Lin - Chemical Engineering Journal, 2017 - Elsevier
This study first investigated the degradation performance of BDE209 using ferrous activated persulfate-based advanced oxidation process. The results indicated that a lower pH would …
Number of citations: 58 www.sciencedirect.com
K Jin, B Yue, L Yan, R Qiao, H Zhao… - Chemistry–An Asian …, 2022 - Wiley Online Library
Proton exchange membrane (PEM) is pivotal for proton exchange membrane fuel cells (PEMFCs). In the present work, a block copolymer with hydrophilic alkyl sulfonated side groups …
Number of citations: 2 onlinelibrary.wiley.com
FB Laksono, IK Kim - Desalination, Water Treat, 2017 - researchgate.net
The study on 4-bromophenol (4-BP) removal using wet oxidation in-situ liquid ferrate (VI) has been conducted. The effects of pH, ferrate (VI) dose, 4-BP initial concentration and …
Number of citations: 14 www.researchgate.net
N Ortuño, J Moltó, JA Conesa, R Font - Environmental Pollution, 2014 - Elsevier
Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal …
Number of citations: 72 www.sciencedirect.com
N Ortuño García, J Moltó Berenguer, JA Conesa… - 2014 - rua.ua.es
Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal …
Number of citations: 4 rua.ua.es
FB Laksono - 2016 - repository.pknu.ac.kr
이 논문은 원위치 및 안정한 액체 Ferrate(VI)를 사용한 2,4,6-tribromophenol의 제거와 원위치 액체 Ferrate(VI)의 습식 산화를 이용한 Bromophenol (2-BP와 4-BP) 분해에 관한 연구이다. 본 …
Number of citations: 2 repository.pknu.ac.kr
H Tsuji, L Ilies, E Nakamura - Synlett, 2014 - thieme-connect.com
In this account, we summarize our recent studies on the synthesis of multisubstituted furan compounds. The synthetic strategy relies on the electrophilic cyclization of o-hydroxy(alkynyl)…
Number of citations: 21 www.thieme-connect.com

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